Methyl 2-(chloromethyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a chloromethyl group and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: The compound can be synthesized through the chloromethylation of pyrimidine-5-carboxylate. This involves reacting pyrimidine-5-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Esterification Reaction: Another method involves the esterification of 2-(chloromethyl)pyrimidine-5-carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Some industrial setups may employ a continuous process where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are typically carried out in polar solvents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Pharmaceuticals: Used in the synthesis of antiviral, antibacterial, and anticancer drugs.
Agrochemicals: Employed in the production of pesticides and herbicides.
Organic Materials: Utilized in the development of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to inhibit or activate biological processes. The exact mechanism of action can vary based on the specific use case and the molecular structure of the compound.
Comparison with Similar Compounds
Methyl 2-(chloromethyl)benzoate: Similar structure but with a benzene ring instead of pyrimidine.
Methyl 2-(chloromethyl)pyridine-5-carboxylate: Similar pyrimidine structure but with a different substituent.
Uniqueness:
Pyrimidine Ring: The presence of the pyrimidine ring in methyl 2-(chloromethyl)pyrimidine-5-carboxylate distinguishes it from other compounds and contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRGBNBQIGARJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.